![molecular formula C18H18ClIN2O2 B289306 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide](/img/structure/B289306.png)
2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide, also known as CIIB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer and inflammation.
Mecanismo De Acción
The exact mechanism of action of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide has been shown to inhibit the activity of several enzymes, including phosphoinositide 3-kinase (PI3K), Akt, and mTOR, which are involved in cell growth and survival. It has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), which are involved in angiogenesis and tumor invasion.
Biochemical and Physiological Effects:
2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide can induce apoptosis (programmed cell death) in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the activity of various enzymes and signaling pathways. In vivo studies have demonstrated that 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide can reduce tumor growth and angiogenesis, and improve the symptoms of arthritis and colitis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide may not be effective in all types of cancer or inflammatory diseases, and further research is needed to determine its optimal therapeutic dose and administration route.
Direcciones Futuras
There are several future directions for research on 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide. One area of interest is the development of new synthetic analogs of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide that may have improved efficacy and reduced side effects. Another area of interest is the investigation of the potential synergistic effects of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide with other anti-cancer or anti-inflammatory agents. Additionally, further research is needed to determine the optimal therapeutic dose and administration route of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide for different diseases, and to investigate its potential use in combination with other therapies. Overall, 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide has shown promising potential as a therapeutic agent for cancer and inflammation, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide involves the reaction of 2-amino-5-iodobenzamide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide is typically around 50-60%.
Aplicaciones Científicas De Investigación
2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. In vitro and in vivo studies have demonstrated that 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide can inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis.
Propiedades
Fórmula molecular |
C18H18ClIN2O2 |
|---|---|
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
2-[(4-chlorobenzoyl)amino]-5-iodo-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C18H18ClIN2O2/c1-11(2)10-21-18(24)15-9-14(20)7-8-16(15)22-17(23)12-3-5-13(19)6-4-12/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23) |
Clave InChI |
VDDBMSQTAVMEBY-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)CNC(=O)C1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289224.png)
![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)
![3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B289231.png)

![1-{[3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-4-piperidinecarboxamide](/img/structure/B289234.png)
![N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B289235.png)
![2-{[2-(benzoylamino)benzoyl]amino}-N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289236.png)
![ethyl 3-[(4-methoxyanilino)carbonyl]-2-({2-[(3-methylbenzoyl)amino]benzoyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289237.png)
![N-(2-methoxyphenyl)-2-({2-[(3-methylbenzoyl)amino]benzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289238.png)
![N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B289241.png)
![N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-2,4-dichlorobenzamide](/img/structure/B289242.png)
![2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide](/img/structure/B289243.png)
![2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B289246.png)